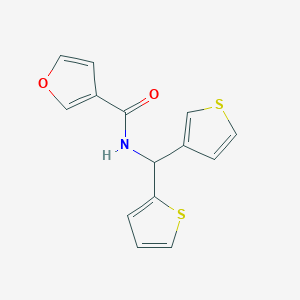

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S2/c16-14(10-3-5-17-8-10)15-13(11-4-7-18-9-11)12-2-1-6-19-12/h1-9,13H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULBKZKTVBQOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide typically involves the condensation of thiophene derivatives with furan carboxylic acid derivatives. Common synthetic methods include:

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide exhibits significant anticancer properties. It has been shown to modulate enzyme activities related to cell proliferation, making it a candidate for cancer treatment. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly through mechanisms involving the inhibition of specific metabolic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential . This property is particularly valuable in the development of new antibiotics in response to rising antibiotic resistance.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are under investigation, with preliminary results suggesting that it may inhibit inflammatory pathways. This could position it as a therapeutic agent for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on renal cancer cells, revealing a GI50 value of 1.98 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of this compound were tested against various bacterial strains, demonstrating significant antibacterial activity that outperformed conventional antibiotics such as streptomycin and tetracycline .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s bis-thiophenylmethyl group distinguishes it from analogs with simpler alkyl or aryl substituents (e.g., 47i’s diethylaminophenyl group or 6p’s tert-butylphenyl) .

- Synthesis : High-yield coupling reactions (e.g., 93% for 47i ) are common, but the target compound’s sterically hindered bis-thiophenyl group may require optimized conditions.

- Crystallography : SHELX programs are widely used for structural refinement in related compounds, highlighting the importance of crystallographic data for understanding dihedral angles and packing interactions .

Structural Parameters and Molecular Interactions

provides detailed crystallographic data for N-(2-nitrophenyl)thiophene-2-carboxamide, revealing:

- Dihedral Angles : 8.50°–13.53° between thiophene and benzene rings, comparable to its furan analog (9.71°) .

- Bond Lengths : C–S distances in thiophene derivatives differ from furan analogs, influencing electronic conjugation and stability.

- Intermolecular Interactions : Weak C–H⋯O/S interactions dominate crystal packing, a trend likely applicable to the target compound .

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₁N₁O₂S₂

Molecular Weight: 289.4 g/mol

CAS Number: 2034605-78-0

The compound features a unique combination of thiophene and furan rings, which contribute to its electronic properties and biological activity. The presence of these heterocycles enhances its potential as a pharmacophore in drug design.

Synthesis Methods

The synthesis of this compound typically involves:

- Paal-Knorr Synthesis: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide to form the furan ring.

- Gewald Reaction: A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to generate thiophene derivatives.

- Coupling Reaction: Formation of the amide bond between the furan-3-carboxylic acid and thiophene derivatives.

Antiinflammatory Properties

This compound has shown promising anti-inflammatory activity. Studies indicate that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For instance, certain thiophene compounds exhibit IC₅₀ values as low as 6 µM against 5-lipoxygenase (5-LOX), indicating strong inhibitory potential .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The structural features of this compound facilitate interactions with reactive oxygen species (ROS), enhancing its antioxidant capacity.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties by modulating enzyme activities related to cell proliferation. For example, studies have demonstrated that similar compounds can suppress the growth of cancer cells by influencing signaling pathways such as Wnt/β-catenin. The ability to interact with specific biological targets enhances its potential as a therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its biological effects likely involves:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction: It may interact with specific receptors that modulate cellular responses to inflammation and oxidative stress.

- Gene Expression Modulation: The compound could influence the expression of genes associated with inflammatory cytokines, thereby regulating inflammatory responses.

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Antioxidant, Anticancer |

| Tipepidine | Thiophene derivative | Antipsychotic |

| Furfural | Furan derivative | Antimicrobial |

The unique combination of thiophene and furan rings in this compound distinguishes it from other compounds with similar structures, potentially leading to enhanced biological activities.

Case Studies

- In Vivo Studies: In animal models, compounds similar to this compound have demonstrated significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at therapeutic doses .

- In Vitro Assays: Laboratory experiments have shown that this compound can effectively inhibit mast cell degranulation and reduce inflammation markers in cultured cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution or condensation. For example, coupling thiophene derivatives with furan-3-carboxamide precursors in anhydrous dichloromethane (CH₂Cl₂) under reflux conditions. Reactions often utilize acid anhydrides (e.g., succinic or maleic anhydride) to introduce acyl groups, followed by purification via reverse-phase HPLC or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the substitution pattern of thiophene and furan rings. For example, thiophene protons typically resonate between δ 6.8–7.5 ppm, while furan carbons appear near δ 110–150 ppm .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

- LC-MS/HRMS : Validates molecular weight and purity, with fragmentation patterns aiding structural confirmation .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in pharmacological assays?

- Methodological Answer : Solubility challenges may arise due to the hydrophobic thiophene and furan moieties. Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility.

- Structural modification : Introduce polar groups (e.g., hydroxyl or carboxyl) at non-critical positions, as demonstrated in structurally related carboxamide derivatives .

Q. What computational methods aid in analyzing the electronic interactions and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the electron-rich thiophene rings may act as nucleophilic centers.

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies. Software like AutoDock or Schrödinger Suite is recommended .

Q. How can crystallographic data discrepancies (e.g., dihedral angle variations) be resolved?

- Methodological Answer :

- High-resolution X-ray diffraction : Use SHELX software for refinement, ensuring proper treatment of thermal parameters and hydrogen bonding. For example, dihedral angles between aromatic rings in similar compounds range from 8.5° to 15.4°, influenced by intramolecular C–H···O/S interactions .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify trends in packing motifs .

Q. What experimental approaches optimize substituent positioning for enhanced biological activity?

- Methodological Answer :

- SAR libraries : Synthesize derivatives with varied substituents (e.g., thiophen-2-yl vs. thiophen-3-yl) and test against target assays. For instance, thiophen-3-yl derivatives exhibit superior cytotoxicity in some antitumor studies (IC₅₀ = 0.5–1.88 µM) compared to thiophen-2-yl analogs .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using tools like MOE or Discovery Studio .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. SRB assays).

- Meta-analysis : Compare results with structurally similar compounds (e.g., N-(4-aminophenyl)furan-3-carboxamide) to contextualize potency variations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.